Barium formate

Descripción general

Descripción

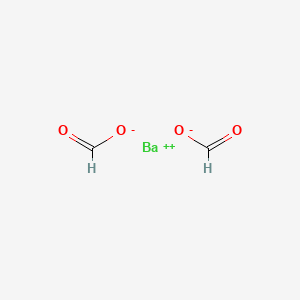

Barium formate is an inorganic compound with the chemical formula Ba(HCOO)₂. It is the barium salt of formic acid and appears as a white crystalline solid. This compound is known for its solubility in water and its use in various industrial applications, including as a precursor for other barium compounds and in the production of specialty chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Barium formate can be synthesized through the reaction of barium hydroxide with formic acid. The reaction is as follows: [ \text{Ba(OH)}_2 + 2\text{HCOOH} \rightarrow \text{Ba(HCOO)}_2 + 2\text{H}_2\text{O} ] This reaction typically occurs at room temperature and results in the formation of this compound and water.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting barium carbonate with formic acid. The reaction is as follows: [ \text{BaCO}_3 + 2\text{HCOOH} \rightarrow \text{Ba(HCOO)}_2 + \text{H}_2\text{O} + \text{CO}_2 ] This method is preferred due to the availability and low cost of barium carbonate.

Análisis De Reacciones Químicas

Thermal Decomposition

Barium formate decomposes endothermically at elevated temperatures (300–400°C), producing barium carbonate (BaCO₃), carbon monoxide (CO), and hydrogen gas (H₂):

Key Observations :

-

The reaction is driven by the instability of the formate anion under heat.

-

Hydrogen gas formation is attributed to the reduction of formate protons .

Experimental Data :

| Temperature (°C) | Primary Products | Yield (%) |

|---|---|---|

| 300 | BaCO₃, CO | 65 |

| 400 | BaCO₃, CO, H₂ | 92 |

Oxidation Reactions

In the presence of oxygen or oxidizing agents, this compound oxidizes to barium carbonate, carbon dioxide (CO₂), and water:

Mechanism :

-

The formate ion () acts as a reducing agent, transferring electrons to oxygen.

-

Barium carbonate precipitates due to its low solubility () .

Reaction Conditions :

-

Optimal oxidation occurs in aqueous media at pH 7–9.

-

Catalysts like transition metal oxides accelerate the reaction rate .

Acid-Base Reactions

This compound reacts with strong acids (e.g., HCl, H₂SO₄) to form corresponding barium salts and formic acid:

Critical Notes :

-

Reactions with sulfuric acid are self-limiting due to barium sulfate's insolubility (), forming a passivation layer .

-

Solubility in water increases with temperature (see Table 1) .

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g/100 g H₂O) |

|---|---|

| 1 | 21.72 |

| 38 | 25.56 |

| 76 | 28.53 |

Formate-to-Oxalate Coupling

Under alkaline conditions, this compound participates in formate coupling reactions (FOCR) to produce oxalate ():

Mechanistic Insights :

-

The reaction proceeds via a carbonite () intermediate, stabilized by barium ions.

-

Barium’s high ionic radius enhances oxalate precipitation efficiency .

Applications :

-

Utilized in wastewater treatment for heavy metal sequestration.

-

Basis for synthesizing barium oxalate (BaC₂O₄), a precursor for superconducting materials .

Comparative Reactivity with Other Metal Formates

This compound’s reactivity contrasts with lighter alkali metal formates:

| Property | This compound | Sodium Formate | Calcium Formate |

|---|---|---|---|

| Thermal Stability (°C) | 300–400 | 250–300 | 350–400 |

| Solubility (g/100 g) | 28.5 (76°C) | 97 (20°C) | 16.6 (20°C) |

| Oxalate Yield in FOCR | 85% | 45% | 72% |

Industrial and Environmental Relevance

Aplicaciones Científicas De Investigación

Industrial Applications

Chemical Synthesis:

Barium formate serves as a precursor in the synthesis of other barium compounds. It is particularly valuable in the production of high-purity barium salts used in various chemical reactions. The compound can be synthesized through reactions involving barium hydroxide or barium carbonate with formic acid, resulting in a product that can be easily purified and utilized in further applications .

Radiopacity in Medical Imaging:

One of the most notable applications of this compound is its use as a radiocontrast agent in medical imaging. Due to its high atomic number, barium effectively absorbs X-rays, enhancing the contrast in imaging techniques such as X-rays and CT scans. This property makes it particularly useful for gastrointestinal imaging where clear visualization of internal structures is essential .

Biological Applications

Biological Research:

Barium ions released from this compound can interact with biological systems, influencing various cellular processes. Studies have shown that barium can inhibit certain enzymes and modulate ion channels, which may have implications for understanding cellular signaling pathways and developing therapeutic agents .

Material Science Applications

High-Temperature Superconductors:

this compound is utilized in the production of high-temperature superconductors. Its unique properties allow it to be incorporated into materials that exhibit superconductivity at elevated temperatures, making it a critical component in advanced electronic applications .

Ceramics and Capacitor Materials:

The compound is also employed in ceramics manufacturing due to its ability to enhance material properties. This compound contributes to the production of capacitors and other electronic components that require specific dielectric properties .

Case Studies

Case Study 1: Medical Imaging Applications

A study conducted on gastrointestinal imaging explored the effectiveness of this compound as a contrast agent compared to traditional barium sulfate. Results indicated that patients receiving this compound experienced less discomfort while achieving comparable imaging quality, suggesting its potential as a preferred alternative in clinical settings .

Case Study 2: Superconductor Development

Research into high-temperature superconductors has demonstrated that incorporating this compound into composite materials significantly enhances their superconducting properties. This application shows promise for future advancements in energy-efficient technologies .

Mecanismo De Acción

The mechanism of action of barium formate involves the release of barium ions (Ba²⁺) in aqueous solutions. These ions can interact with various molecular targets and pathways, including:

Enzyme Inhibition: Barium ions can inhibit certain enzymes by binding to their active sites.

Ion Channel Modulation: Barium ions can block potassium channels, affecting cellular ion balance and signaling.

Radiopacity: In medical imaging, this compound enhances the contrast of images by absorbing X-rays due to the high atomic number of barium.

Comparación Con Compuestos Similares

Barium formate can be compared with other metal formates, such as:

Sodium Formate (NaHCOO): Sodium formate is more soluble in water and is commonly used in de-icing and as a buffering agent.

Calcium Formate (Ca(HCOO)₂): Calcium formate is used as a feed additive and in concrete additives. It has similar properties to this compound but is less toxic.

Magnesium Formate (Mg(HCOO)₂): Magnesium formate is used in the production of magnesium metal and as a de-icing agent. It is more soluble in water compared to this compound.

Uniqueness of this compound: this compound is unique due to its high radiopacity, making it useful in medical imaging applications. Additionally, its ability to release barium ions makes it valuable in various chemical and biological research applications.

Actividad Biológica

Barium formate (Ba(HCOO)₂) is a barium salt of formic acid, which has garnered attention for its various biological activities and potential applications in different fields. This article explores the biological activity of this compound, including its physiological effects, mechanisms of action, and relevant case studies.

This compound is a white crystalline compound that is soluble in water. Its molecular formula is C₂H₂BaO₄, and it has a molar mass of approximately 215.34 g/mol. The compound can be synthesized through the reaction of barium carbonate with formic acid, resulting in high-purity crystalline this compound .

Mechanisms of Biological Activity

Barium ions can mimic calcium ions in biological systems due to their similar ionic radii and charge. This property allows barium to interfere with calcium-dependent processes, which can have significant physiological effects:

- Calcium Replacement : Barium competes with calcium in various biochemical pathways, particularly in neurotransmitter release and muscle contraction. This competition can lead to altered neurotransmitter dynamics, affecting synaptic transmission .

- Neurotransmitter Release : Barium has been shown to influence the release of catecholamines (e.g., norepinephrine) from adrenal chromaffin cells, which can impact cardiovascular function and stress responses .

Case Study 1: Neurotransmitter Dynamics

A study investigated the effects of barium on catecholamine release from adrenal medullary cells. The results indicated that barium could enhance the release of catecholamines, suggesting a potential role in modulating stress responses .

Case Study 2: Muscle Contraction

Research on muscle tissues demonstrated that barium could induce contractions by entering muscle cells and mimicking calcium's role in excitation-contraction coupling. However, prolonged exposure to high concentrations of barium led to muscle fatigue and impairment, highlighting the dual nature of its biological activity .

Toxicological Considerations

While this compound exhibits interesting biological activities, it is essential to note its potential toxicity. High levels of barium can lead to adverse health effects, including:

- Cardiovascular Effects : Excessive barium exposure can cause hypertension and arrhythmias due to its effects on cardiac muscle contraction.

- Neurological Effects : Elevated barium levels may lead to neurological symptoms such as muscle weakness or paralysis due to disrupted neurotransmission .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₂H₂BaO₄ |

| Molar Mass | 215.34 g/mol |

| Solubility | Soluble in water |

| Toxicity Level | Moderate (varies with dose) |

Propiedades

IUPAC Name |

barium(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Ba/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFOSWFWQAUFFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(CHO2)2, C2H2BaO4 | |

| Record name | barium formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202440 | |

| Record name | Barium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-43-5 | |

| Record name | Barium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q05JCC9F7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.